In Silico Physicochemical and ADME Profile: Azithromycin E (Impurity K) vs. Azithromycin and Key Impurities
Computational modeling reveals that Azithromycin E (Impurity K) possesses a distinct physicochemical and pharmacokinetic profile compared to the parent drug azithromycin and several other known impurities. Its Log P value (1.2387) and distribution volume (VDss = 0.245 log L/kg) are notably different, indicating unique properties relevant to its behavior in analytical systems and potential biological implications [1].
| Evidence Dimension | Multiple physicochemical and ADME parameters (Log P, TPSA, Caco-2 Permeability, VDss, CYP3A4 Substrate) |
|---|---|
| Target Compound Data | Log P = 1.2387, TPSA = 189.32 Ų, Caco-2 Permeability (log Papp) = -0.074, VDss (log L/kg) = 0.245, CYP3A4 Substrate = No |
| Comparator Or Baseline | Azithromycin: Log P = 1.9007, TPSA = 180.09 Ų, Caco-2 Permeability = -0.211, VDss = -0.214, CYP3A4 Substrate = Yes. Impurity E: Log P = 1.2978, TPSA = 202.88 Ų. Impurity J: Log P = 0.9755, TPSA = 152.39 Ų. Impurity L: Log P = 1.9133, TPSA = 193.92 Ų. |
| Quantified Difference | Azithromycin E Log P is 0.66 lower than azithromycin, and its VDss is 0.459 units higher. Unlike azithromycin, it is not predicted to be a CYP3A4 substrate. |
| Conditions | Computational prediction of properties based on molecular structure [1]. |
Why This Matters
These distinct in silico properties confirm that Azithromycin E cannot be reliably represented by the parent drug or other impurities in analytical method development or risk assessment, necessitating the use of the compound-specific reference standard.
- [1] Li M, et al. In Silico Prediction of Pharmaceutical Impurity Toxicities and Pharmacokinetics: A Case Study of Azithromycin and Its Impurities. (Data derived from PMC9014295, Table 3). View Source
